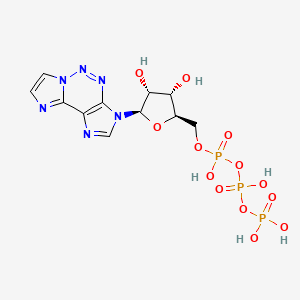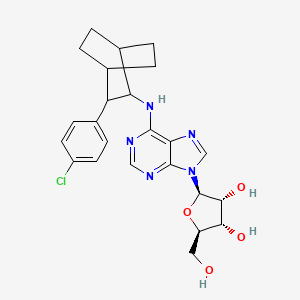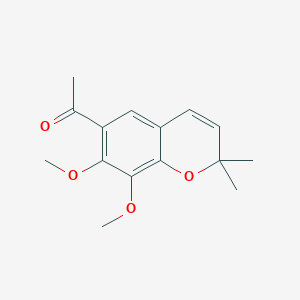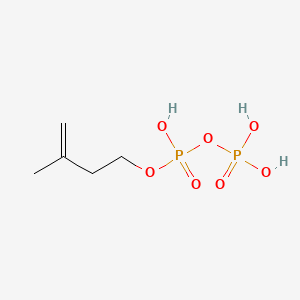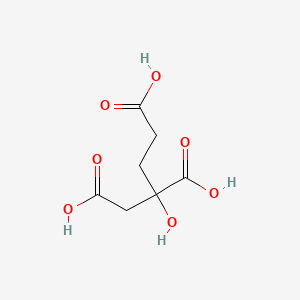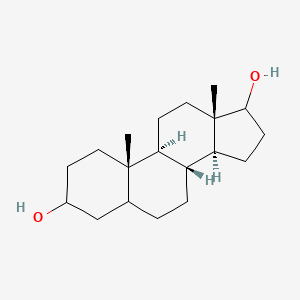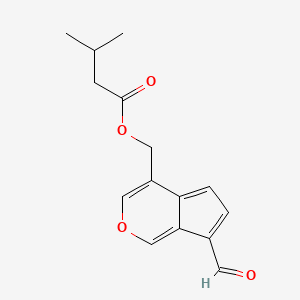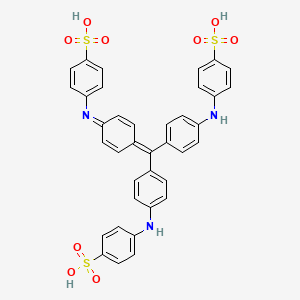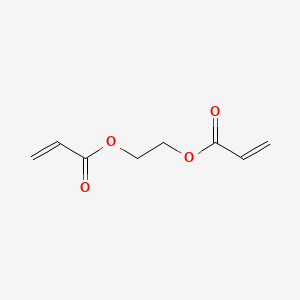
Tucaresol
概述
描述
妥卡瑞索: 是一种口服活性的小分子药物候选者,由于其作为宿主靶向抗病毒药物的潜力而备受关注。 它适合大规模生产,并且拥有记录在案的人体安全性以及药代动力学数据 。该化合物的作用机制涉及选择性保护和重建 CD4+ T 辅助细胞,使其与治疗病毒感染相关。
科学研究应用
a. 抗病毒活性: 妥卡瑞索的宿主靶向方法,类似于其在 HIV 患者和 SIV 猴中的作用,表明其对 SARS-CoV-2 具有潜在的疗效。通过选择性保护 CD4+ T 辅助细胞,它可能对轻度至中度 COVID-19 患者有用。 此外,它可以考虑用于伴有淋巴细胞减少症的晚期疾病 .
b. 免疫调节: 妥卡瑞索增强 CD4 Th 细胞和 CD8 细胞毒性 T 细胞反应,有利于 Th1 型细胞因子谱。 在鼠模型中,它已显示出显著的治疗活性 .
作用机制
妥卡瑞索的主要机制涉及保护和重建 CD4+ T 辅助细胞。 鉴于 HIV 和 SARS-CoV-2 之间的相似性,这种方法对 COVID-19 治疗具有希望 .
生化分析
Biochemical Properties
Tucaresol plays a significant role in biochemical reactions by interacting with hemoglobin to increase its oxygen affinity. This interaction is crucial for its antisickling properties, as it helps prevent the polymerization of deoxy-hemoglobin S, which is responsible for the sickling of red blood cells in sickle cell disease . This compound forms a Schiff base with the amines on the surface of CD4+ T cells, which enhances their function and survival . This interaction is particularly important in the context of immune modulation, as it helps in the reconstitution of CD4+ T helper cells, which are vital for immune responses.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In red blood cells, this compound increases the oxygen affinity of hemoglobin, thereby reducing the sickling of cells in sickle cell disease . In immune cells, particularly CD4+ T cells, this compound enhances their function and survival by forming a Schiff base with surface amines . This interaction leads to improved immune responses, which is beneficial in conditions such as HIV and potentially COVID-19 . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hemoglobin and immune cells. This compound binds to hemoglobin, forming a high-affinity tetramer that increases the oxygen affinity of the molecule . This binding prevents the polymerization of deoxy-hemoglobin S, thereby reducing the sickling of red blood cells. In immune cells, this compound forms a Schiff base with surface amines on CD4+ T cells, enhancing their function and survival . This interaction modulates immune responses by improving the reconstitution of CD4+ T helper cells, which are crucial for effective immune function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and long-term effects on cellular function. Studies have shown that this compound maintains its stability and efficacy over extended periods, making it suitable for long-term therapeutic use . The degradation of this compound is minimal, ensuring sustained effects on cellular processes. Long-term studies have demonstrated that this compound continues to enhance the function and survival of CD4+ T cells, contributing to its potential as an immune modulator.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent increase in the oxygen affinity of hemoglobin, which is beneficial for reducing the sickling of red blood cells in sickle cell disease . At higher doses, this compound may cause adverse effects such as fever, rash, and lymphadenopathy, indicating an immune response . It is crucial to identify an optimal dosing regimen that maximizes the therapeutic benefits of this compound while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that modulate the oxygen affinity of hemoglobin and enhance immune responses. This compound interacts with hemoglobin to form a high-affinity tetramer, which increases the oxygen affinity of the molecule . This interaction is crucial for its antisickling properties. Additionally, this compound forms a Schiff base with surface amines on CD4+ T cells, enhancing their function and survival . These interactions contribute to the modulation of immune responses and the therapeutic effects of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In red blood cells, this compound binds to hemoglobin, forming a high-affinity tetramer that increases the oxygen affinity of the molecule . In immune cells, this compound forms a Schiff base with surface amines on CD4+ T cells, enhancing their function and survival . These interactions ensure the effective transport and distribution of this compound within cells and tissues, contributing to its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. In red blood cells, this compound binds to hemoglobin, forming a high-affinity tetramer that increases the oxygen affinity of the molecule . In immune cells, this compound forms a Schiff base with surface amines on CD4+ T cells, enhancing their function and survival . These interactions ensure the effective localization of this compound within specific cellular compartments, contributing to its therapeutic effects.
准备方法
妥卡瑞索通过专有的两步法合成。不幸的是,具体的合成路线和反应条件在文献中并不常见。 它的稳定性和口服生物利用度使其适合大规模生产 .
化学反应分析
虽然关于妥卡瑞索化学反应的详细信息有限,但突出其潜在反应性至关重要。像妥卡瑞索这样的中小分子常见的反应包括氧化、还原和取代。不幸的是,具体的试剂和条件仍然未公开。
相似化合物的比较
虽然具体的比较很少,但妥卡瑞索的独特之处在于其宿主靶向策略。不幸的是,类似化合物的综合列表并不容易获得。
属性
IUPAC Name |
4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-8-12-13(17)2-1-3-14(12)20-9-10-4-6-11(7-5-10)15(18)19/h1-8,17H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDONBRPTABQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233247 | |
| Record name | Tucaresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84290-27-7 | |
| Record name | Tucaresol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084290277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tucaresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tucaresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUCARESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH368G5B9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tucaresol acts as an allosteric modulator of hemoglobin (Hb). [, , ] It forms a reversible Schiff base linkage with the N-terminal amine of the α-chains of Hb, stabilizing the oxygenated form (oxyHb). [, ] This interaction increases the oxygen affinity of Hb, delaying the polymerization of deoxyHbS, the root cause of sickle cell disease (SCD). [, , ]
A: By stabilizing oxyHb and increasing oxygen affinity, this compound helps to prevent HbS polymerization within red blood cells. [, ] This effect leads to a decrease in red blood cell sickling, a reduction in hemolysis, and improvement in hematological parameters such as hemoglobin levels and reticulocyte counts. [, ]
A: In a study using the Townes SCD mouse model, short-term this compound administration did not significantly modulate inflammatory markers. [] While some hematological improvements were observed, plasma levels of inflammatory markers like sICAM-1 and sVCAM-1 remained unchanged, while sE-Selectin was slightly elevated. []
A: Research suggests this compound might have immunomodulatory properties. [, , , ] Studies have shown that it can enhance T cell-mediated immune responses, particularly in the context of HIV infection. [, , ] In vitro studies demonstrated this compound's ability to increase antigen-stimulated proliferation and production of interleukin-2 and interferon-gamma by peripheral blood mononuclear cells from HIV-infected individuals. []
A: this compound (4-[2-formyl-3-hydroxy-phenoxymethyl]benzoic acid) has a molecular formula of C15H12O5 and a molecular weight of 272.25 g/mol. [, ]
A: While the provided research articles do not contain detailed spectroscopic data, its structure has been confirmed through various methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), as part of its synthesis and characterization. [, ]
A: While specific details on material compatibility are limited in the provided research, studies do describe the formulation of this compound for in vivo administration. [, , , , ] These formulations suggest compatibility with common pharmaceutical excipients and physiological conditions. [, , , , ] Further research would be needed to fully characterize its material compatibility under various conditions.
ANone: The provided research focuses on this compound's therapeutic potential as a hemoglobin modulator and immunomodulator. [1-15, 18, 20] There is no mention of catalytic properties or applications for this compound within these research articles.
A: Yes, molecular dynamics simulations have been employed to investigate the conformational preferences of QS-21, a saponin natural product, and its adjuvant conjugates, including those incorporating this compound. [] These simulations helped elucidate the structure-activity relationships of these compounds and guided the design of novel adjuvants. []
A: While specific QSAR models for this compound are not described in the provided research, QSAR studies have been conducted on psoralen photooxidation products and their cycloadducts with aminothiols, compounds structurally similar to this compound and furocoumaric acid. [] These studies used PASS and PharmaExpert software to predict pharmacological effects and mechanisms of action, potentially informing future research on this compound and its analogues. []
A: While specific SAR studies focusing solely on this compound are not extensively detailed in the provided research, related studies offer insights. Research on lipidated this compound adjuvants for a Hepatitis C virus vaccine model demonstrated that structural variations, particularly in the lipid moiety, significantly influenced the elicited antibody responses. [] These findings highlight the importance of specific structural elements for this compound's activity and its potential for optimization through targeted modifications. []
A: Although not directly addressed in the provided research, the aldehyde group in this compound is crucial for its mechanism of action. It forms the reversible Schiff base with the N-terminal amine of the α-chains of Hb. [, , ] Modification of this aldehyde group would likely alter its binding affinity and potentially abolish its ability to stabilize oxyHb and exert its therapeutic effects. [, , ]
A: this compound is orally bioavailable, and following oral administration, it exhibits dose-proportional pharmacokinetics. [, , ] It reaches peak plasma concentrations between 6.5 to 24.5 hours after administration and demonstrates a longer half-life in erythrocytes compared to plasma. [] These pharmacokinetic properties are important for its potential use as an oral therapeutic agent. [, , ]
A: While females exhibited higher Cmax and AUC values compared to males, these differences were attributed to variations in body weight. [] When adjusted for weight, no significant differences in apparent total clearance (CL/F) were observed between genders. []
A: this compound's ability to concentrate in red blood cells, evidenced by the higher drug concentrations in erythrocytes compared to plasma and its prolonged half-life in erythrocytes, is directly relevant to its mechanism of action in SCD. [] This preferential distribution allows it to effectively interact with HbS within red blood cells, increasing their oxygen affinity, and hindering polymerization. [, , ] This link between its pharmacokinetic behavior and its pharmacodynamics underscores its potential as a disease-modifying agent for SCD.
A: In vitro studies have utilized both purified HbS and red blood cells from individuals with SCD to assess this compound's impact on HbS polymerization and oxygen affinity. [, , ] These models allow for a controlled environment to directly assess the compound's interaction with its target and its effects on HbS behavior. [, , ]
A: The Townes SCD mouse model has been extensively used to evaluate the in vivo efficacy of this compound. [, , ] These studies demonstrated significant improvements in hematological parameters, including increased hemoglobin levels, reduced reticulocyte counts, and decreased red blood cell sickling, supporting its therapeutic potential for SCD. [, , ]
ANone: The development of resistance to this compound is not a primary focus in the provided research. Given its mechanism of action, which involves direct modification of HbS, the emergence of resistance would likely be a complex process.
A: Early clinical trials of this compound in SCD were halted due to the development of immune-related adverse events in some patients. [, ] These events, including fever, rash, and lymphadenopathy, highlighted the potential for immune stimulation and hypersensitivity reactions with this compound. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
